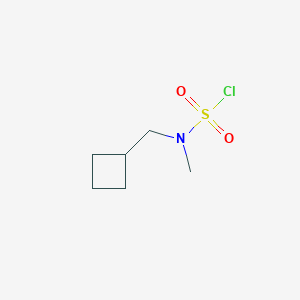
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethyl compounds are derivatives of cyclobutane, a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The “methyl” indicates the presence of a methyl group (CH3), and “sulfamoyl chloride” suggests the presence of a sulfamoyl group (SO2NH2) and a chloride ion .
Synthesis Analysis
While specific synthesis methods for “N-(cyclobutylmethyl)-N-methylsulfamoyl chloride” are not available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Chemical Reactions Analysis
Cyclobutyl compounds can participate in various chemical reactions. For example, cyclobutylmethyl compounds can undergo Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclobutylmethyl)-N-methylsulfamoyl chloride” would depend on its specific structure. Cyclobutyl compounds generally have unique properties due to their ring structure .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is used in the synthesis of various pharmaceutical compounds. Its role as a sulfonamide intermediate makes it valuable in creating drugs with antibacterial, antiviral, and antifungal properties. The compound’s ability to form stable sulfonamide bonds is crucial in the development of medications targeting specific enzymes and proteins .
Polymer Chemistry
In polymer chemistry, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is utilized as a monomer or a modifying agent. It helps in the creation of polymers with unique properties, such as enhanced thermal stability and resistance to chemical degradation. These polymers are used in various industrial applications, including coatings, adhesives, and high-performance materials .
Agricultural Chemicals
This compound is also significant in the production of agricultural chemicals, particularly herbicides and pesticides. Its ability to inhibit specific enzymes in plants and pests makes it an effective component in formulations designed to protect crops from weeds and insect infestations .
Biochemical Research
In biochemical research, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is used as a reagent for modifying proteins and peptides. It helps in studying protein functions and interactions by enabling the attachment of various functional groups to amino acids. This modification is essential for understanding enzyme mechanisms and developing new biochemical assays .
Material Science
The compound finds applications in material science, particularly in the development of advanced materials with specific properties. It is used in the synthesis of materials with enhanced mechanical strength, thermal resistance, and chemical stability. These materials are employed in aerospace, automotive, and electronic industries .
Environmental Science
In environmental science, N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is used in the development of sensors and detection systems for monitoring pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it useful in creating sensitive and selective detection methods for environmental monitoring and protection .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXSGPDJCUVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N-methylsulfamoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)
![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

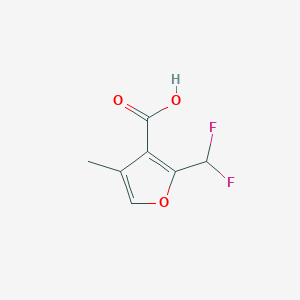
![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)


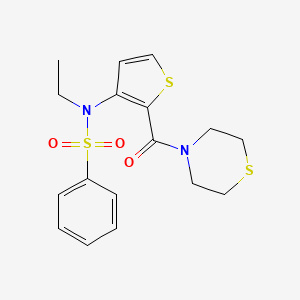
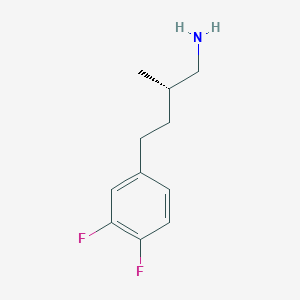
![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)
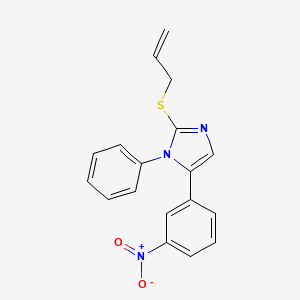
![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)
![Methyl (E)-4-[3-acetamido-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2732305.png)